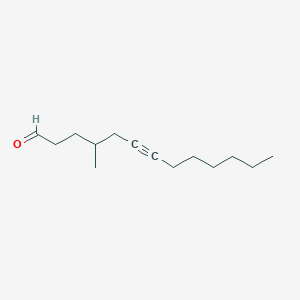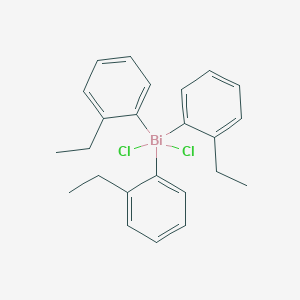
Bismuth, dichlorotris(2-ethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth, dichlorotris(2-ethylphenyl)- is a chemical compound with the molecular formula C24H27BiCl2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichlorotris(2-ethylphenyl)- typically involves the reaction of bismuth trichloride (BiCl3) with 2-ethylphenyl ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of Bismuth, dichlorotris(2-ethylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bismuth, dichlorotris(2-ethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to lower oxidation state bismuth compounds.
Substitution: The 2-ethylphenyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand substitution reactions often involve the use of other aromatic ligands and are carried out in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction may produce bismuth metal or lower oxidation state bismuth compounds.
Applications De Recherche Scientifique
Bismuth, dichlorotris(2-ethylphenyl)- has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including alkylation and arylation reactions.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which Bismuth, dichlorotris(2-ethylphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can generate reactive oxygen species (ROS) that can damage cellular components, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bismuth subsalicylate: Used in medicine for its antimicrobial and anti-inflammatory properties.
Bismuth oxychloride: Used in cosmetics and as a pigment.
Bismuth nitrate: Used in the synthesis of other bismuth compounds and as a reagent in analytical chemistry.
Uniqueness
Bismuth, dichlorotris(2-ethylphenyl)- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
823213-29-2 |
|---|---|
Formule moléculaire |
C24H27BiCl2 |
Poids moléculaire |
595.4 g/mol |
Nom IUPAC |
dichloro-tris(2-ethylphenyl)bismuth |
InChI |
InChI=1S/3C8H9.Bi.2ClH/c3*1-2-8-6-4-3-5-7-8;;;/h3*3-6H,2H2,1H3;;2*1H/q;;;+2;;/p-2 |
Clé InChI |
QZMBQPKGYDQYIO-UHFFFAOYSA-L |
SMILES canonique |
CCC1=CC=CC=C1[Bi](C2=CC=CC=C2CC)(C3=CC=CC=C3CC)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)
![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)
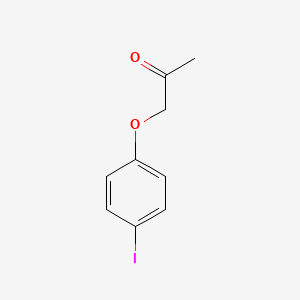
![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)
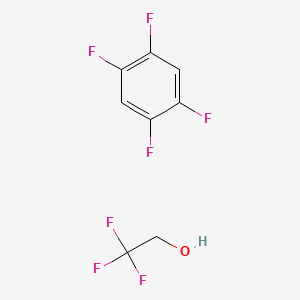
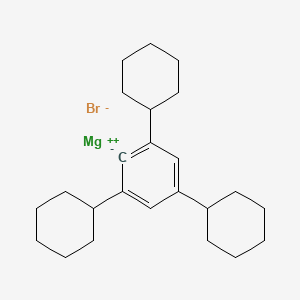
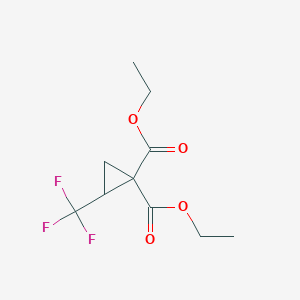
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)
